2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound is a triazoloquinazolinone derivative characterized by a fused tricyclic core structure. Key substituents include a 2-fluorobenzylthio group at position 2 and a 3-methoxyphenyl group at position 7. The thioether (S-benzyl) moiety and methoxy substituent likely influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-16-8-4-7-14(12-16)21-20-18(10-5-11-19(20)29)25-22-26-23(27-28(21)22)31-13-15-6-2-3-9-17(15)24/h2-4,6-9,12,21H,5,10-11,13H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKZJHVBSWKOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.42 g/mol. The structure includes a triazole ring fused with a quinazolinone moiety and features a 2-fluorobenzylthio group and a 3-methoxyphenyl substituent.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial properties. For instance, in vitro studies have shown that similar compounds possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 12.5 µg/mL to 25.0 µg/mL against Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | 12.5 | E. coli |
| Benzotriazole derivatives | 12.5–25 | MRSA |
| Triazolothiadiazine derivatives | 50 | Trypanosoma cruzi |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors critical for microbial growth or survival. The presence of the triazole ring suggests potential interaction with fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazoloquinazoline derivatives demonstrated that compounds similar to This compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
In Vivo Studies
In vivo studies on related compounds have revealed their potential as analgesics and anti-inflammatory agents. These studies indicate that the incorporation of specific substituents can significantly enhance pharmacological profiles while minimizing side effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The structure of 2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suggests potential effectiveness against various bacterial strains.
- Case Study : A study on triazole derivatives showed that similar compounds demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound might possess comparable or superior antibacterial properties.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The specific structural features of this compound may enhance its efficacy against fungal pathogens.
- Research Insight : Triazole derivatives have been documented to show potent antifungal activity with MIC values significantly lower than traditional antifungals like fluconazole . The presence of a methoxy group in the phenyl ring may also contribute to increased solubility and bioavailability.
Anticancer Potential
The quinazoline and triazole frameworks are recognized for their anticancer activities. Compounds with these structures have been investigated for their ability to inhibit cancer cell proliferation.
- Evidence : Similar compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways . The specific interactions of the compound with cellular targets remain an area for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The presence of the fluorobenzylthio group and methoxyphenyl moiety is expected to influence its biological activity.
| Structural Feature | Influence on Activity |
|---|---|
| 2-Fluorobenzylthio Group | Enhances lipophilicity and potential receptor binding |
| Methoxyphenyl Moiety | Increases solubility and may enhance bioactivity |
| Tetrahydrotriazole Framework | Contributes to overall stability and biological activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Triazoloquinazolinone derivatives differ primarily in substituent groups and ring modifications. Below is a comparison with structurally related compounds from the evidence:
Physicochemical Properties
- Melting Points: Hydroxyl-substituted derivatives (e.g., 13a, 230–231°C) exhibit higher melting points than chloro- or methoxy-substituted analogs (e.g., 11c, 208–209°C), attributed to stronger intermolecular hydrogen bonds . The target compound’s 3-methoxyphenyl group, being less polar than hydroxyl, may result in a lower melting point than 13a but higher than non-polar analogs.
Functional Group Implications
- Thioether vs. Ether : The benzylthio group in the target compound may confer greater metabolic stability compared to ether-linked analogs, though this is speculative without pharmacological data.
- Substituent Positioning : The 3-methoxyphenyl group (meta-substitution) in the target compound contrasts with para-substituted analogs (e.g., 13a , 4-hydroxyphenyl), which could alter electronic distribution and steric interactions in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
